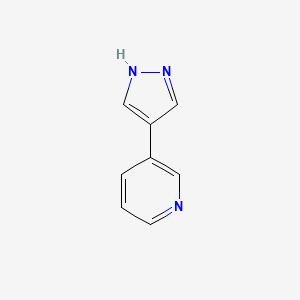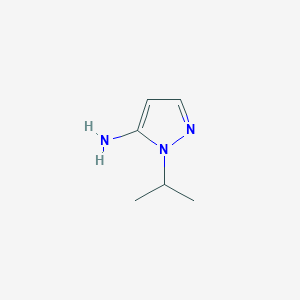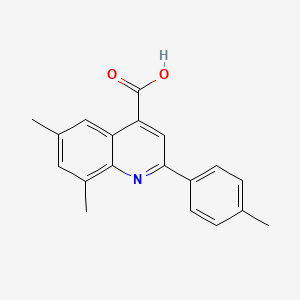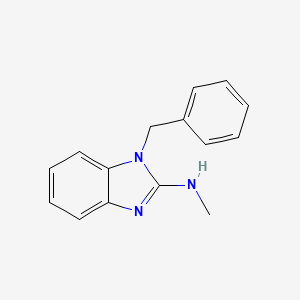
3-(1H-Pyrazol-4-yl)pyridine
概要
説明
3-(1H-Pyrazol-4-yl)pyridine is a compound that can be used as a reference substance for drug impurities and reagents . It is a pyrazole-containing compound, which is a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in comprehensive data from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 378.6±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.2±3.0 kJ/mol, flash point of 189.0±16.1 °C, and index of refraction of 1.611 .科学的研究の応用
Proton Transfer Studies
- Photoinduced Tautomerization in Derivatives : Research on 2-(1H-pyrazol-5-yl)pyridine and its derivatives demonstrated their ability to exhibit three types of photoreactions including excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer, highlighting their potential in studies of proton dynamics (Vetokhina et al., 2012).
Optoelectronics and OLED Applications
- Use in Phosphorescent Organic Light-Emitting Diodes : 3-(1H-Pyrazol-1-yl)pyridine, a related compound, was used to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), showcasing its utility in optoelectronic devices (Li et al., 2016).
Chemical Synthesis and Complex Formation
- Synthesis and Applications of Derivatives : The chemistry of 2,6-di(pyrazol-1-yl)pyridine and its derivatives was surveyed, emphasizing their role in the synthesis of multi-functional spin-crossover switches and in catalysis (Halcrow, 2014).
- Formation of 3D Network Structures : Research on 2,6-Di(pyrazole-3-yl)pyridine led to the formation of a porous 3D network with potential applications in magnetic materials (Gass et al., 2012).
Biomedical Research
- Synthesis and Biomedical Applications : A study of 1H-Pyrazolo[3,4-b]pyridines, a group containing similar compounds, covered their diverse biomedical applications, highlighting the versatility of these compounds in medical research (Donaire-Arias et al., 2022).
Materials Science and Catalysis
- Synthesis and Coordination Chemistry : The synthesis of derivatives like 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry were discussed, including applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
- Electroluminescence in OLEDs : Studies on pyrazol-pyridine ligands in iridium(III) complexes indicated their application in enhancing the performance of OLEDs, demonstrating their significance in material sciences [(Su et al., 2021)](https://consensus.app/papers/efficiency-electroluminescence-orangered-iridiumiii-su/ba5b84c0d1df5c628fd10f62804d317e/?utm_source=chatgpt).
Safety and Hazards
作用機序
Target of Action
3-(1H-Pyrazol-4-yl)pyridine is a heterocyclic compound that has been the subject of numerous studies due to its potential biomedical applications
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, a molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological processes
Result of Action
It is known that pyrazole derivatives can have various biological effects
Action Environment
It is known that environmental factors can significantly influence the action of pharmaceutical compounds .
生化学分析
Biochemical Properties
3-(1H-Pyrazol-4-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . By binding to this receptor, this compound can influence the receptor’s activity, leading to changes in cellular signaling pathways. Additionally, this compound has been found to interact with other proteins involved in neurotransmission, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmission and neuronal function . Furthermore, this compound has been observed to impact gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, where it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors. Studies have shown that this compound remains stable in aqueous solutions for extended periods, but its stability decreases in the presence of strong acids or bases . Long-term exposure to this compound has been found to affect cellular function, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate neurotransmitter activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux of this compound can influence the levels of metabolites in cells, thereby affecting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound in the nucleus allows it to interact with transcription factors and influence gene expression .
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSXKNTZIGCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362877 | |
| Record name | 3-(1H-Pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879213-50-0 | |
| Record name | 3-(1H-Pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with the M4 muscarinic acetylcholine receptor (mAChR) and what are the potential therapeutic implications?
A1: The first paper [] investigates a series of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives designed as positive allosteric modulators (PAMs) for the M4 mAChR. [] While the abstract doesn't delve into the specifics of binding interactions, it highlights the design and synthesis of these compounds as potential therapeutic agents. PAMs typically bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand binds. This interaction can enhance the receptor's response to the endogenous ligand, in this case, acetylcholine. Targeting the M4 mAChR with PAMs is a promising strategy for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. []
Q2: Are there examples of other applications for 3-(1H-pyrazol-4-yl)pyridine derivatives beyond M4 mAChR modulation?
A2: Interestingly, the second paper [] demonstrates the use of a copper(II)-based metal-organic framework (MOF) containing a this compound moiety. This MOF exhibits promising anti-ovarian cancer activity. [] While the paper doesn't directly assess the activity of the this compound derivative itself, its presence within the MOF structure suggests potential applications beyond M4 mAChR modulation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)





![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)


![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

